4-(Chloromethyl)-2-(2,4-dimethoxyphenyl)-5-methyl-1,3-oxazole
Description
Properties
IUPAC Name |
4-(chloromethyl)-2-(2,4-dimethoxyphenyl)-5-methyl-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNO3/c1-8-11(7-14)15-13(18-8)10-5-4-9(16-2)6-12(10)17-3/h4-6H,7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXOAUKGFLSUASV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=C(C=C(C=C2)OC)OC)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301201026 | |
| Record name | 4-(Chloromethyl)-2-(2,4-dimethoxyphenyl)-5-methyloxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301201026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1048918-49-5 | |
| Record name | 4-(Chloromethyl)-2-(2,4-dimethoxyphenyl)-5-methyloxazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1048918-49-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Chloromethyl)-2-(2,4-dimethoxyphenyl)-5-methyloxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301201026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Oxazole Ring Formation
A common method to synthesize substituted oxazoles involves the condensation of α-haloketones or α-bromoacetophenones with acetamide or related amides at elevated temperatures (~150 °C), producing 2-methyl-4-substituted oxazoles. For example, condensation of 2-bromo-1-(2,4-dimethoxyphenyl)ethanone with acetamide can yield the 2-(2,4-dimethoxyphenyl)-5-methyl-oxazole core.
Introduction of the Chloromethyl Group
Chloromethylation can be achieved by selective halogenation of the methyl group on the oxazole ring using chlorinating agents such as sulphuryl chloride (SO2Cl2) or thionyl chloride (SOCl2) under reflux conditions in organic solvents. A patent describing a related chloromethylation process uses sulphuryl chloride added dropwise to a solution of the oxazole precursor in an organic solvent under reflux, followed by heating to promote rearrangement and formation of the chloromethyl group.
Use of Radical Scavengers
To prevent side reactions such as ring opening or decomposition during high-temperature rearrangement steps, solid free radical scavengers like toluhydroquinone are added in small amounts (0.5–2% by mass relative to the starting oxazole compound). This improves the yield and purity of the chloromethylated product by minimizing radical-induced degradation.
Purification by Vacuum Distillation
After chloromethylation and rearrangement, the crude product undergoes vacuum distillation at temperatures around 91–93 °C under low pressure (~2 mmHg) to isolate the high-purity target compound. This step is critical to remove residual solvents and impurities while preserving the integrity of the chloromethyl-oxazole structure.
Representative Preparation Procedure
Research Findings and Yield Optimization
- The use of sulphuryl chloride as a chlorinating agent is preferred due to its efficiency in selective chloromethylation under reflux conditions, improving conversion rates.
- Controlling the molar ratio of sulphuryl chloride to the oxazole precursor between 0.7:1 and 3.5:1 is critical for maximizing yield without excessive side reactions.
- Incorporation of radical scavengers before rearrangement significantly reduces decomposition, increasing yield from approximately 74% to nearly 80% and improving purity from ~88% to over 97%.
- Vacuum distillation under reduced pressure is essential to isolate the product without thermal degradation, maintaining high purity and yield.
- Alternative synthetic routes involving bromination followed by Suzuki cross-coupling have been reported for related oxazole derivatives but are less directly applicable for chloromethyl substitution.
Chemical Reactions Analysis
Types of Reactions
4-(Chloromethyl)-2-(2,4-dimethoxyphenyl)-5-methyl-1,3-oxazole can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group is reactive towards nucleophiles, leading to substitution reactions that can introduce different functional groups.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the oxazole ring or other parts of the molecule.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, thiols, and amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using lithium aluminum hydride (LiAlH4) are common methods.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative, while oxidation with potassium permanganate could introduce a carboxyl group.
Scientific Research Applications
4-(Chloromethyl)-2-(2,4-dimethoxyphenyl)-5-methyl-1,3-oxazole has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s potential biological activities make it a candidate for studies in drug discovery and development.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(Chloromethyl)-2-(2,4-dimethoxyphenyl)-5-methyl-1,3-oxazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
(a) Halogenated Phenyl Derivatives
- 4-(Chloromethyl)-2-(4-chlorophenyl)-5-methyl-1,3-oxazole (CAS 832076-92-3): This analog replaces the 2,4-dimethoxyphenyl group with a 4-chlorophenyl substituent. The chloro group is electron-withdrawing, reducing solubility in polar solvents compared to methoxy-substituted derivatives.
(b) Methoxy vs. Ethoxy Substitutions
- This compound is listed in commercial catalogs as a research chemical .
Core Heterocycle Modifications
(a) Thiazole Analogs
- 4-(Chloromethyl)-2-(2,4-dimethoxyphenyl)-1,3-thiazole hydrochloride (CAS 1052544-47-4):
Replacing the oxazole core with a thiazole introduces a sulfur atom, altering electronic distribution and hydrogen-bonding capacity. The hydrochloride salt improves crystallinity, facilitating structural characterization .
(b) Oxadiazole Derivatives
- 3-(2,4-Dichlorophenyl)-5-methyl-1,2,4-oxadiazole :
This compound features a 1,2,4-oxadiazole core with dichlorophenyl and methyl substituents. The oxadiazole ring enhances thermal stability, as demonstrated by its planar molecular geometry and short Cl···O contacts (3.019 Å) in crystal packing .
(a) Antimicrobial Activity
- 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(5-methyl-1-p-tolyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole :
Though a thiazole derivative, this compound demonstrates antimicrobial activity, highlighting the importance of halogenated aryl groups in bioactivity. Similar principles may apply to oxazole analogs .
(b) Therapeutic Potential
Structural and Crystallographic Insights
- Isostructural Chloro/Bromo Derivatives :
Compounds such as 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (4) and its bromo analog (5) are isostructural but exhibit slight differences in crystal packing due to halogen size. Chloro derivatives typically form denser crystals, while bromo analogs may show enhanced van der Waals interactions .
Data Table: Key Properties of Selected Compounds
| Compound Name | Core Structure | Substituents | Molecular Weight | Notable Properties |
|---|---|---|---|---|
| 4-(Chloromethyl)-2-(2,4-dimethoxyphenyl)-5-methyl-1,3-oxazole | Oxazole | 2,4-dimethoxyphenyl, chloromethyl, methyl | 281.73 | High reactivity, moderate solubility |
| 4-(Chloromethyl)-2-(4-chlorophenyl)-5-methyl-1,3-oxazole | Oxazole | 4-chlorophenyl, chloromethyl, methyl | 240.69 | Low polarity, crystalline |
| 4-(Chloromethyl)-2-(2-ethoxyphenyl)-5-methyl-1,3-oxazole | Oxazole | 2-ethoxyphenyl, chloromethyl, methyl | 265.73 | Lipophilic, membrane-permeable |
| 3-(2,4-Dichlorophenyl)-5-methyl-1,2,4-oxadiazole | Oxadiazole | 2,4-dichlorophenyl, methyl | 229.06 | Planar geometry, thermally stable |
Biological Activity
4-(Chloromethyl)-2-(2,4-dimethoxyphenyl)-5-methyl-1,3-oxazole is a synthetic organic compound that has garnered attention for its potential biological activities. The compound features a unique structure that includes a chloromethyl group, a dimethoxyphenyl group, and a methyl-substituted oxazole ring. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C13H14ClNO3
- Molecular Weight : 267.71 g/mol
- CAS Number : 907200-66-2
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interactions with various molecular targets in biological systems. The chloromethyl group is particularly reactive and can participate in nucleophilic substitution reactions, allowing the compound to modify enzyme activities or receptor interactions. This reactivity suggests potential applications in drug discovery and development.
Anticancer Activity
A study evaluating the cytotoxic effects of oxazole derivatives found that certain analogs exhibited significant antiproliferative activity against various cancer cell lines. For instance:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 5a | MCF-7 | 0.65 |
| 5b | A549 | 2.41 |
| Reference (Doxorubicin) | MCF-7 | 10.38 |
These findings suggest that modifications in the oxazole structure can lead to enhanced cytotoxicity against cancer cells, indicating that this compound may also possess similar properties.
Case Studies and Research Findings
- Cytotoxicity Studies : In vitro studies have demonstrated that oxazole derivatives can induce apoptosis in cancer cells through mechanisms involving p53 activation and caspase pathway modulation. For example, compounds similar to this compound showed increased levels of cleaved caspase-3 in treated MCF-7 cells.
- Enzyme Inhibition : Some oxazole derivatives have been identified as selective inhibitors of carbonic anhydrases (CAs), which are implicated in tumor progression and metastasis. The most active compounds showed inhibition constants in the nanomolar range against CA IX and CA II.
- Pharmacological Potential : The structural features of this compound suggest it could serve as a lead compound for developing new therapeutic agents targeting various diseases beyond cancer.
Q & A
Q. What are the common synthetic routes for 4-(chloromethyl)-2-(2,4-dimethoxyphenyl)-5-methyl-1,3-oxazole, and how is the cyclization step optimized?
The synthesis typically involves cyclization of 2,4-dimethoxybenzaldehyde with chloroacetic acid and ammonium acetate under dehydrating conditions. Phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) is used to facilitate ring closure. Optimization focuses on controlling reaction temperature (80–100°C) and stoichiometric ratios to achieve yields >70%. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity .
Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?
Key techniques include:
- ¹H/¹³C NMR : To confirm substituent positions (e.g., chloromethyl at C4, dimethoxyphenyl at C2).
- FT-IR : Identifies functional groups (e.g., C-Cl stretch at ~650 cm⁻¹, oxazole ring vibrations).
- High-resolution mass spectrometry (HRMS) : Validates molecular formula (C₁₃H₁₄ClNO₃).
- X-ray crystallography (if crystals are obtainable): Resolves 3D conformation .
Q. What initial biological screening data exist for this compound?
In vitro cytotoxicity assays reveal IC₅₀ values of 15.63 µM (MCF-7 breast cancer) and 6.48 µM (U-937 leukemia) , suggesting selective activity. Apoptosis induction is confirmed via flow cytometry (Annexin V/PI staining) and caspase-3 activation assays .
Advanced Research Questions
Q. How do electronic effects of the 2,4-dimethoxyphenyl group influence reactivity in nucleophilic substitution reactions?
The electron-donating methoxy groups enhance the electrophilicity of the chloromethyl moiety, accelerating SN₂ reactions with nucleophiles (e.g., amines, thiols). Solvent polarity (DMSO > acetonitrile) further increases reaction rates. Computational studies (DFT) show a 20% lower activation energy compared to non-methoxy analogs .
Q. What contradictions exist in reported IC₅₀ values across studies, and how can they be resolved?
Discrepancies in cytotoxicity data (e.g., ±5 µM variations) may arise from:
- Cell line heterogeneity : MCF-7 (ER+) vs. MDA-MB-231 (triple-negative) differ in drug uptake.
- Assay protocols : MTT vs. resazurin assays yield varying sensitivity. Standardization using synchronized cell cycles and orthogonal assays (e.g., clonogenic survival) improves reproducibility .
Q. What strategies optimize the compound’s pharmacokinetic profile for in vivo studies?
- Prodrug modification : Esterification of the chloromethyl group enhances solubility (logP reduction from 3.2 to 2.1).
- Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) carriers increase plasma half-life from 2 to 8 hours in murine models.
- Metabolic stability : Liver microsome assays identify CYP3A4-mediated oxidation as a key clearance pathway .
Q. How does molecular docking predict interactions between this compound and cancer-related targets?
Docking simulations (AutoDock Vina) indicate strong binding to tubulin (ΔG = -9.2 kcal/mol) and PI3Kγ (ΔG = -8.7 kcal/mol). The chloromethyl group forms covalent bonds with Cys241 in tubulin’s taxane site, while the dimethoxyphenyl group engages in π-π stacking with Tyr83 in PI3Kγ .
Methodological Guidance Table
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
